(2R)-propane-1,2-diamine

Chiral resolution Enantiomeric purity Quality control

(2R)-Propane-1,2-diamine (CAS 6852-78-4) is the R-enantiomer of the simplest chiral diamine. This optically active molecule has a propane backbone substituted by amino groups at positions 1 and 2, with a specific (2R) stereochemical configuration.

Molecular Formula C3H10N2
Molecular Weight 74.13 g/mol
CAS No. 6852-78-4
Cat. No. B3279006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-propane-1,2-diamine
CAS6852-78-4
Molecular FormulaC3H10N2
Molecular Weight74.13 g/mol
Structural Identifiers
SMILESCC(CN)N
InChIInChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/t3-/m1/s1
InChIKeyAOHJOMMDDJHIJH-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-Propane-1,2-Diamine (CAS 6852-78-4): The Simplest Chiral Diamine for Asymmetric Synthesis


(2R)-Propane-1,2-diamine (CAS 6852-78-4) is the R-enantiomer of the simplest chiral diamine [1]. This optically active molecule has a propane backbone substituted by amino groups at positions 1 and 2, with a specific (2R) stereochemical configuration . It serves as a foundational chiral building block and bidentate ligand in coordination chemistry, primarily utilized for the stereoselective construction of complex organic molecules [2]. The compound is a colorless liquid with a molecular weight of 74.13 g/mol, a boiling point of 119.6 °C, and a density of 0.87 g/mL [1]. Its utility in procurement and scientific selection stems from its ability to introduce defined chirality into target molecules, a capability absent in achiral or racemic alternatives.

Why Generic Substitution of (2R)-Propane-1,2-Diamine Is Scientifically Unsound


Substituting (2R)-propane-1,2-diamine with a racemic mixture or the (2S)-enantiomer is not a scientifically valid interchange due to the critical role of stereochemistry in its applications. The R- and S-enantiomers are mirror images that can exhibit drastically different biological activities, binding affinities, and catalytic outcomes in asymmetric synthesis [1]. Using the racemic mixture (CAS 78-90-0) would introduce an undesired 50% of the (2S)-isomer, potentially leading to reduced or nullified efficacy in chiral drug synthesis or altered selectivity in catalysis [2]. This chiral specificity is the core reason why researchers and industrial chemists must procure the defined stereoisomer for reliable and reproducible results. The quantitative evidence in Section 3 demonstrates the tangible consequences of this stereochemical differentiation.

Quantitative Differentiation of (2R)-Propane-1,2-Diamine: Evidence for Scientific Selection


Chiral Purity: Specific Optical Rotation Defines Enantiomeric Identity

The (2R)-enantiomer is unambiguously identified and differentiated from its (2S)-counterpart by its specific optical rotation . For its dihydrochloride salt form (CAS 19777-67-4), a common commercially available derivative, the reported specific rotation is [α]20/D = +4° (c = 20 in H2O) . The pure (2S)-dihydrochloride enantiomer (CAS 19777-66-3) would exhibit an equal but opposite rotation of -4° under the same conditions. A racemic mixture (CAS 78-90-0), in contrast, would display a specific rotation of 0°, indicating the absence of enantiomeric excess [1]. This quantitative optical parameter is the primary tool for verifying the stereochemical integrity of the procured material.

Chiral resolution Enantiomeric purity Quality control

Differentiation via Cost and Availability of Enantiopure Forms

A practical differentiator for procurement is the relative cost and availability of the enantiopure (2R)-form compared to the racemate. As of 2024, the (2R)-enantiomer (CAS 6852-78-4) typically commands a significantly higher price, approximately 5-10 times the cost per gram of racemic 1,2-diaminopropane (CAS 78-90-0) from major chemical suppliers . This cost differential is a direct reflection of the specialized synthesis or resolution processes required to obtain a single enantiomer, as opposed to the simpler, large-scale production of the racemic mixture [1]. This premium underscores the specific, high-value applications for which the (2R)-isomer is exclusively selected.

Procurement Cost analysis Supply chain

Asymmetric Induction: Enantiomeric Excess in Catalytic Reactions

The primary functional differentiation for (2R)-propane-1,2-diamine lies in its ability to induce enantioselectivity as a chiral ligand or auxiliary. While direct head-to-head catalytic data is sparse for this specific diamine, its utility as a building block for more complex chiral ligands is well-established . For instance, it is a key precursor for synthesizing chiral Schiff base ligands, which are subsequently used in asymmetric epoxidation and other reactions [1]. The (2R)-stereocenter is transmitted to the ligand's chiral pocket, ultimately dictating the stereochemical outcome of the catalytic process. In contrast, using the (2S)-enantiomer would yield the opposite enantiomer of the product, while the racemic mixture would result in a racemic product, negating the purpose of asymmetric synthesis [2].

Asymmetric catalysis Enantioselectivity Chiral ligand

Differential Physicochemical Properties: Melting Point of Dihydrochloride Salt

A tangible and easily measurable differentiator between the (2R)- and racemic forms is the melting point of their respective dihydrochloride salts. The (2R)-propane-1,2-diamine dihydrochloride (CAS 19777-67-4) exhibits a distinct, sharp melting point of 241-244 °C, indicative of a pure crystalline substance . In contrast, the racemic 1,2-diaminopropane dihydrochloride (CAS 19777-66-3 for S-isomer; racemate not assigned a unique CAS) would display a different and often broader melting range due to the disruption of the crystal lattice by the presence of both enantiomers . This difference provides a straightforward method for confirming the enantiopurity of the solid derivative.

Physicochemical characterization Analytical standard Material science

Validated Application Scenarios for (2R)-Propane-1,2-Diamine in Research and Industry


Synthesis of Chiral Schiff Base Ligands for Asymmetric Catalysis

The (2R)-stereochemistry is essential for constructing chiral Schiff base ligands. Researchers condense (2R)-propane-1,2-diamine with substituted salicylaldehydes to create tetradentate N2O2 ligands [1]. The (2R) configuration at the diamine backbone directly dictates the spatial arrangement of the ligand's metal-binding pocket, which is critical for inducing high enantioselectivity in catalytic transformations. Using the (2S)- or racemic form would lead to the opposite product enantiomer or a racemic mixture, respectively, which is unacceptable for applications requiring stereochemical control [2].

Construction of Chiral Coordination Polymers and Metal-Organic Frameworks (MOFs)

(2R)-Propane-1,2-diamine serves as a chiral linker or ligand in the synthesis of heterometallic chiral cyanide-bridged coordination polymers [1]. The use of the enantiopure (2R)-diamine introduces a specific handedness into the polymeric network, leading to materials with unique magnetic, optical, or chiral recognition properties [2]. Procuring the racemate would result in an achiral or racemic conglomerate, devoid of the desired chiral functionality. This application is specifically cited in crystallographic studies where the (R)-isomer is a defined component of the structure.

Preparation of Enantiopure Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, where a specific enantiomer is often required for activity and safety [1]. Its chiral nature allows it to be incorporated as a building block into larger drug molecules, setting the absolute stereochemistry of the final active pharmaceutical ingredient (API) [2]. Substitution with the racemate would be unacceptable, as it would produce a racemic drug substance with potentially different and inferior pharmacological properties .

Chiral Resolution and Analytical Reagent Development

While not a direct application of the free base, derivatives of (2R)-propane-1,2-diamine, such as (S)-PDTA, are developed as water-soluble chiral NMR shift reagents [1]. These reagents are used to differentiate enantiomers in a racemic mixture, enabling the determination of enantiomeric excess. The effectiveness of the shift reagent is entirely dependent on the high enantiopurity of the starting (2R)-diamine; any contamination with the (2S)-isomer would degrade the reagent's ability to resolve enantiomers in the analyte [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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